3-(2-ethoxyphenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
3-(2-ethoxyphenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a heterocyclic compound that belongs to the class of pyrido[2,1-b][1,3,5]thiadiazines. This compound is characterized by its unique structure, which includes a pyridine ring fused with a thiadiazine ring, and is substituted with ethoxyphenyl and phenyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-(2-ethoxyphenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves the reaction of cyanothioacetamide with aromatic aldehydes and 1,3-dicarbonyl compounds, followed by aminomethylation or S-alkylation. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or phenyl groups can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents.
Scientific Research Applications
3-(2-ethoxyphenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, such as antiviral, anti-inflammatory, and anticancer properties, making it a potential candidate for drug development.
Medicine: Due to its biological activities, it is studied for its potential therapeutic applications in treating diseases like cancer and viral infections.
Mechanism of Action
The mechanism of action of 3-(2-ethoxyphenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar compounds to 3-(2-ethoxyphenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile include other pyrido[2,1-b][1,3,5]thiadiazine derivatives, such as:
- 3-(2-chlorophenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
- 3-(4-methoxyphenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substituents, which impart distinct properties and potential applications .
Properties
Molecular Formula |
C22H21N3O2S |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
3-(2-ethoxyphenyl)-6-oxo-8-phenyl-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C22H21N3O2S/c1-2-27-20-11-7-6-10-19(20)24-14-25-21(26)12-17(16-8-4-3-5-9-16)18(13-23)22(25)28-15-24/h3-11,17H,2,12,14-15H2,1H3 |
InChI Key |
UFFLKZZDTDHXKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=CC=C4 |
Origin of Product |
United States |
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